molecular formula C10H9FO2 B1321473 2-(2-Fluorophenyl)cyclopropanecarboxylic acid CAS No. 455267-56-8

2-(2-Fluorophenyl)cyclopropanecarboxylic acid

Cat. No. B1321473
CAS RN: 455267-56-8
M. Wt: 180.17 g/mol
InChI Key: OLDXGEXZLWOGJN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)cyclopropanecarboxylic acid (2-FPCA) is an organic compound that is widely used in the synthesis of various compounds and substances, as well as in research and laboratory experiments. It is a cyclopropanecarboxylic acid with a fluorophenyl group, and is a colorless solid that is soluble in most organic solvents. It is a versatile compound that can be used in many different applications, from synthesis to research and laboratory experiments.

Scientific Research Applications

Alzheimer's Disease Research

2-(2-Fluorophenyl)cyclopropanecarboxylic acid derivatives have been studied for their potential in Alzheimer's disease treatment. Specifically, a derivative known as CHF5074 has shown promising results in attenuating brain β-amyloid pathology and improving spatial memory in mouse models of Alzheimer's disease (Imbimbo et al., 2009).

Insecticidal Activities

Synthetic derivatives of this compound have been explored for their insecticidal properties. A study synthesized and tested novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, revealing significant insecticidal activities against armyworms (Shi et al., 2000).

Antimicrobial Properties

The introduction of fluorophenyls into structures containing cyclopropanecarboxylic acid has been shown to exhibit antimicrobial properties. Research involving the synthesis of N-ethoxyethylpiperidine derivatives with fragments of p-, m-, o-fluorophenyls revealed antimicrobial activity against various bacteria and yeast fungus (Issayeva et al., 2019).

Herbicidal and Fungicidal Applications

Compounds derived from cyclopropanecarboxylic acid, including those with fluorophenyl groups, have displayed promising herbicidal and fungicidal activities. A study synthesizing N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives found that certain compounds exhibited excellent herbicidal and fungicidal properties (Tian et al., 2009).

Physicochemical Properties Analysis

Research into the physicochemical properties of fluoroalkyl-substituted cyclopropane derivatives, including those with 2-fluorophenyl groups, has been conducted. This includes synthesizing cis- and trans-cyclopropanecarboxylic acids and analyzing their dissociation constants and lipophilicity (Chernykh et al., 2020).

Structural Analysis and Synthesis

There has been significant research into the synthesis and structural analysis of monofluorinated cyclopropanecarboxylates. Studies have explored various synthetic methods and analyzed solid-state structures, providing insights into the properties and potential applications of these compounds (Haufe et al., 2002).

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)cyclopropanecarboxylic acid is not specified in the search results. Its use as a chiral derivatizing agent suggests it may interact with other chiral compounds to form diastereomers, which can be distinguished by techniques such as NMR spectroscopy .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation . In case of contact with skin or eyes, or if swallowed, medical advice should be sought .

properties

IUPAC Name

2-(2-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDXGEXZLWOGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619027
Record name 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

455267-56-8
Record name 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-fluoro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide (8.92 g), water (20 mL), and NaOH (3.2 g) in MeOH (40 mL) was refluxed for 3 h. The reaction mixture was cooled down to room temperature and concentrated in vacuo. The residue was acidified by 6 N HCl followed by extraction with CH2Cl2. The organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo to give the title compound (7 g).
Quantity
8.92 g
Type
reactant
Reaction Step One
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Quantity
20 mL
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reactant
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Quantity
3.2 g
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reactant
Reaction Step One
Name
Quantity
40 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 2-(2-fluorophenyl)cyclopropanecarboxylate (4.8 g, 24.72 mmol) in tetrahydrofuran (25 mL), was added 10M sodium hydroxide solution (approximately 2 mL), a small amount of water, and sufficient methanol to achieve a homogeneous reaction mixture. The reaction mixture was then allowed to stir at rt for approximately 2 h. After concentrating the reaction mixture, 1N HCl was added until the mixture was acidic. The organic layer was extracted twice with ethyl acetate, then washed with brine, dried over anhydrous Na2SO4, and concentrated to afford the title compound. M.S. (M+1): 181.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To the t-butyl ester from Step 1 (0.52 g, 0.0022 mole) in dichloromethane at 0° C. was added trifluoroacetic acid and the mixture stirred at rt for 30 min. The reaction was concentrated in vacuo to give the title compound as an oil. Analysis of the acid by chiral HPLC (Chirapak AD, 250×4.6 mm) using 95/5(A/B), 0.2% trifluroacetic acid in hexane(A) and ethanol(B), 1 mL/min, showed the material to have a purity of ≧94% EE. M.S. (M+1): 181.
Name
t-butyl ester
Quantity
0.52 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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